[1,1'-Biphenyl]-4,4'-dicarboxylic acid

Catalog No.
S601056
CAS No.
787-70-2
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4,4'-dicarboxylic acid

CAS Number

787-70-2

Product Name

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

IUPAC Name

4-(4-carboxyphenyl)benzoic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-biphenyldicarboxylic acid, 4,4'-diphenyl dicarboxylic acid, IRMOF-10

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O

Organic Synthesis and Material Science:

[1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDA) serves as a valuable building block in organic synthesis, particularly for the creation of conjugated polymers. These polymers showcase unique electrical and optical properties, making them attractive candidates for various applications, including:

  • Organic light-emitting diodes (OLEDs): BPDA-based polymers exhibit efficient light emission and stability, making them suitable for OLED displays and lighting applications. [Organism:exp]
  • Organic solar cells: BPDA polymers can efficiently harvest light and convert it into electricity, offering potential for developing next-generation solar cells.
  • Organic field-effect transistors (OFETs): BPDA-based polymers demonstrate semiconducting properties, enabling their use in OFETs for various electronic applications.

Coordination Chemistry and Catalysis:

BPDA can act as a ligand (molecule that binds to a central metal atom) in coordination complexes. These complexes possess unique properties and find applications in various fields, including:

  • Catalysis: BPDA-metal complexes can act as catalysts for various reactions, including olefin metathesis (a process for rearranging double bonds in alkenes).
  • Sensor development: BPDA-metal complexes can be designed to selectively bind specific molecules, making them potential candidates for developing sensors for environmental monitoring and other applications.

Pharmaceutical Research:

While not extensively explored, BPDA holds potential for applications in pharmaceutical research due to its ability to:

  • Form stable complexes with drugs: BPDA can form complexes with therapeutic agents, potentially improving their solubility, stability, and delivery to target sites.
  • Act as a precursor for bioactive molecules: BPDA can be chemically modified to generate various derivatives with potential biological activity.

[1,1'-Biphenyl]-4,4'-dicarboxylic acid, also known as biphenyl-4,4'-dicarboxylic acid (BPDA), is an organic compound with the chemical formula C₁₄H₁₀O₄. It consists of a biphenyl core (two connected benzene rings) with carboxylic acid groups (COOH) attached at opposing ends (para positions) of the biphenyl rings []. BPDA is a valuable building block in materials science research due to its unique properties [, ].


Molecular Structure Analysis

The key feature of BPDA's structure is the rigid biphenyl core. The two benzene rings are linked by a single carbon-carbon bond, restricting rotation and leading to a planar molecule []. This planarity, along with the electron-withdrawing nature of the carboxylic acid groups, contributes to strong intermolecular interactions through hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of ordered structures in BPDA-based materials [].


Chemical Reactions Analysis

Synthesis

BPDA can be synthesized through various methods, including the oxidation of 4,4'-dialkylbiphenyls or the cyclization of aromatic diacids []. A common approach involves the Friedel-Crafts acylation of p-terphenyl with phthalic anhydride [].

Reactions in material synthesis

BPDA is a versatile building block for various advanced materials. Here are some key reactions:

  • Formation of nematic aromatic polyesters: BPDA reacts with diols to form polyesters with excellent liquid crystalline properties. These polyesters are crucial for developing liquid crystal displays and other optical devices [].
  • Synthesis of metal-organic frameworks (MOFs): BPDA acts as a linker molecule in MOFs, connecting metal ions to form highly porous structures. MOFs based on BPDA have potential applications in gas storage, catalysis, and separation technologies [].
  • Biomedical applications: BPDA can be used as a starting material for synthesizing various pharmaceuticals and biomaterials with specific functionalities [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₄H₁₀O₄ []
  • Molecular Weight: 242.23 g/mol []
  • Melting Point: 342-344 °C [] (data from [])
  • Solubility: Low solubility in water, soluble in organic solvents like DMF and DMSO []
  • Stability: Thermally stable []

XLogP3

3.4

Appearance

Powder

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1501 of 1521 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

787-70-2
84787-70-2

Wikipedia

Biphenyl-4,4'-dicarboxylic acid

Use Classification

Cosmetics -> Cleansing; Skin conditioning; Soothing

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-dicarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15

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